2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
CAS No.: 946243-10-3
Cat. No.: VC5145901
Molecular Formula: C20H18ClNO5S
Molecular Weight: 419.88
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide - 946243-10-3](/images/structure/VC5145901.png)
Specification
CAS No. | 946243-10-3 |
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Molecular Formula | C20H18ClNO5S |
Molecular Weight | 419.88 |
IUPAC Name | 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Standard InChI | InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Standard InChI Key | AKXHKYHCUPGOOT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Introduction
2-Chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structure combines a chlorinated benzamide core, a furan ring, and a methoxybenzenesulfonyl group, which contribute to its unique physicochemical and potential biological properties.
Synthesis
The synthesis of 2-Chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions:
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Step 1: Chlorination of benzamide to introduce the chlorine atom.
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Step 2: Coupling of the furan ring with an ethyl linker using appropriate reagents (e.g., alkyl halides or Grignard reagents).
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Step 3: Addition of the methoxybenzenesulfonyl group through sulfonation reactions.
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Step 4: Final purification using recrystallization or chromatography techniques.
Potential Applications
This compound is being explored for its pharmacological activities due to its structural features:
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Antimicrobial Activity:
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The presence of the sulfonamide group suggests potential antibacterial and antifungal properties.
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Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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The benzamide core is often associated with anticancer activity, particularly in targeting specific enzymes or receptors in cancer cells.
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Molecular Docking Studies:
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Computational studies can predict its interaction with biological targets, such as enzymes or receptors involved in disease pathways.
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Analytical Data
To confirm the identity and purity of this compound, the following analytical techniques are commonly employed:
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NMR Spectroscopy (1H and 13C):
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Provides detailed information about the hydrogen and carbon environments in the molecule.
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Key peaks correspond to aromatic protons (furan and benzene rings), amide hydrogen, and methoxy group.
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Mass Spectrometry (MS):
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Confirms molecular weight (m/z = 377 for the parent ion).
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹, sulfonyl group at ~1150 cm⁻¹).
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Elemental Analysis:
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Verifies the composition of carbon, hydrogen, nitrogen, chlorine, oxygen, and sulfur.
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Comparative Analysis with Related Compounds
Below is a comparison between this compound and structurally similar derivatives:
Challenges and Future Directions
While promising, challenges in studying this compound include:
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Limited experimental data on its biological activity.
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Potential issues with solubility and bioavailability due to its complex structure.
Future research should focus on:
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In vitro and in vivo studies to evaluate pharmacological effects.
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Structural optimization to enhance activity and reduce toxicity.
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